Cas no 2757959-19-4 (5-(Bromomethyl)-2,2-dimethyloxane)

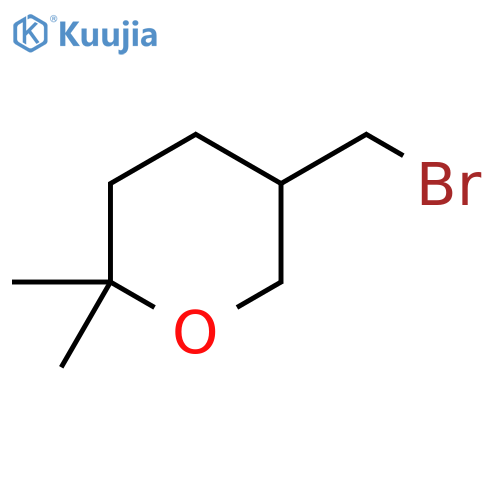

2757959-19-4 structure

商品名:5-(Bromomethyl)-2,2-dimethyloxane

5-(Bromomethyl)-2,2-dimethyloxane 化学的及び物理的性質

名前と識別子

-

- EN300-37346350

- 5-(bromomethyl)-2,2-dimethyloxane

- 2757959-19-4

- 5-(Bromomethyl)-2,2-dimethyloxane

-

- インチ: 1S/C8H15BrO/c1-8(2)4-3-7(5-9)6-10-8/h7H,3-6H2,1-2H3

- InChIKey: SBWMLLFBWAHYQR-UHFFFAOYSA-N

- ほほえんだ: BrCC1COC(C)(C)CC1

計算された属性

- せいみつぶんしりょう: 206.03063g/mol

- どういたいしつりょう: 206.03063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-(Bromomethyl)-2,2-dimethyloxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37346350-0.5g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 0.5g |

$847.0 | 2025-03-18 | |

| Enamine | EN300-37346350-0.1g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 0.1g |

$376.0 | 2025-03-18 | |

| Enamine | EN300-37346350-1.0g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 1.0g |

$1086.0 | 2025-03-18 | |

| Enamine | EN300-37346350-10.0g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 10.0g |

$4667.0 | 2025-03-18 | |

| Enamine | EN300-37346350-0.05g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 0.05g |

$252.0 | 2025-03-18 | |

| Enamine | EN300-37346350-5.0g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 5.0g |

$3147.0 | 2025-03-18 | |

| Enamine | EN300-37346350-2.5g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 2.5g |

$2127.0 | 2025-03-18 | |

| Enamine | EN300-37346350-0.25g |

5-(bromomethyl)-2,2-dimethyloxane |

2757959-19-4 | 95.0% | 0.25g |

$538.0 | 2025-03-18 |

5-(Bromomethyl)-2,2-dimethyloxane 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

2757959-19-4 (5-(Bromomethyl)-2,2-dimethyloxane) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量